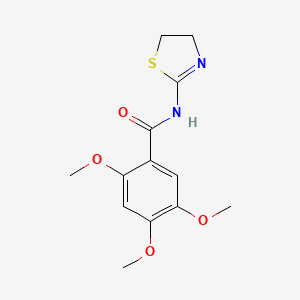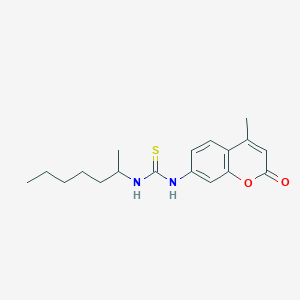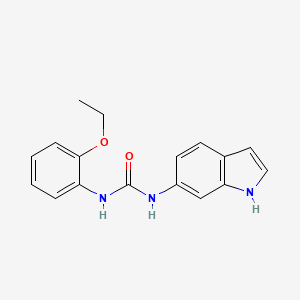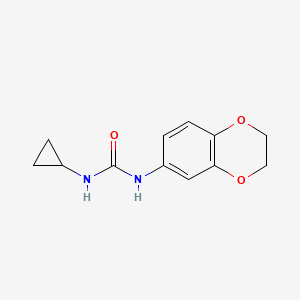![molecular formula C20H22FN3O3S B4795198 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
描述
4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been studied extensively for its ability to inhibit B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies.
科学研究应用
4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphomas and leukemias. 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and ibrutinib. These studies suggest that 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone may have potential as a novel therapeutic agent for the treatment of B-cell malignancies.
作用机制
4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone inhibits B-cell receptor signaling by targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to apoptosis of B-cell malignancies. 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been shown to be a highly selective inhibitor of BTK, with minimal off-target effects. This selectivity may contribute to its favorable safety profile and potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been shown to induce apoptosis in B-cell lymphomas and leukemias, both in vitro and in vivo. In addition, 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been shown to inhibit the growth and proliferation of B-cells, as well as reduce the levels of cytokines and chemokines that promote B-cell survival. 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has several advantages for lab experiments, including its high purity, good yield, and selectivity for BTK. However, 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has a relatively short half-life, which may limit its effectiveness in vivo. In addition, 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. One area of research is to further investigate its potential as a therapeutic agent for B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. Another area of research is to explore its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, research could focus on optimizing the synthesis of 4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone to improve its pharmacokinetic properties and increase its effectiveness in vivo.
属性
IUPAC Name |
4-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c21-18-3-1-2-4-19(18)23-9-11-24(12-10-23)28(26,27)17-7-5-15(6-8-17)16-13-20(25)22-14-16/h1-8,16H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZFMIBYQALMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)


![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)

![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)
![3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4795214.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)